molecular formula C21H26FN3O2 B2705518 2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone CAS No. 439120-78-2

2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone

Cat. No.: B2705518
CAS No.: 439120-78-2
M. Wt: 371.456
InChI Key: XNSFTOQKJHMGFC-UHFFFAOYSA-N
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Description

2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone is a complex organic compound that features a combination of various functional groups, including a piperazine ring, a fluorophenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone typically involves multiple steps, starting with the preparation of the key intermediatesThe final step often involves the coupling of the pyrrole intermediate with the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrrole and piperazine, such as:

Uniqueness

What sets 2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-ethyl-1-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-3-15(4-2)20(26)16-13-18(23-14-16)21(27)25-11-9-24(10-12-25)19-8-6-5-7-17(19)22/h5-8,13-15,23H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSFTOQKJHMGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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